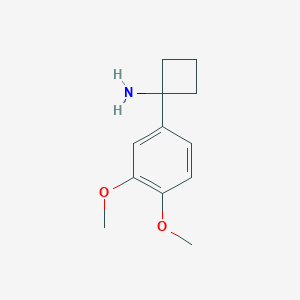
1-(3,4-Dimethoxyphenyl)cyclobutanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)cyclobutanamine is an organic compound with the chemical formula C12H17NO2. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethylformamide at normal temperatures . This compound is known for its unique structure, which includes a cyclobutane ring attached to a phenyl group substituted with two methoxy groups at the 3 and 4 positions.
Métodos De Preparación
1-(3,4-Dimethoxyphenyl)cyclobutanamine can be synthesized through the reaction of 3,4-dimethoxybenzaldehyde with cyclobutylamine under appropriate conditions . The specific synthesis steps are as follows:
Mixing: 3,4-dimethoxybenzaldehyde and cyclobutylamine are mixed in an organic solvent.
Reaction: The mixture is heated to an appropriate temperature to facilitate the reaction.
Crystallization and Purification: The product is then crystallized and purified to obtain the target compound.
Análisis De Reacciones Químicas
1-(3,4-Dimethoxyphenyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethoxyphenyl)cyclobutanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethoxyphenyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. It binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(3,4-Dimethoxyphenyl)cyclobutanamine can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)cyclobutan-1-amine hydrochloride: This compound is similar in structure but includes a hydrochloride salt, which may affect its solubility and reactivity.
Cyclobutanamine derivatives: Other derivatives of cyclobutanamine with different substituents on the phenyl ring or cyclobutane ring can have varying chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclobutane ring, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C12H17NO2/c1-14-10-5-4-9(8-11(10)15-2)12(13)6-3-7-12/h4-5,8H,3,6-7,13H2,1-2H3 |
Clave InChI |
ZHWFCLITMZZRGG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2(CCC2)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{2-[(4-Methylphenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B11726997.png)
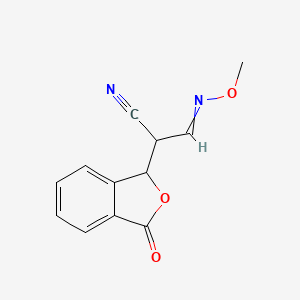
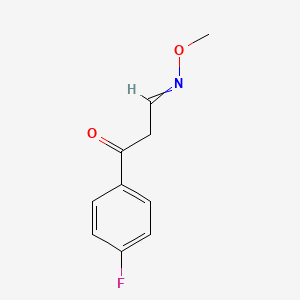
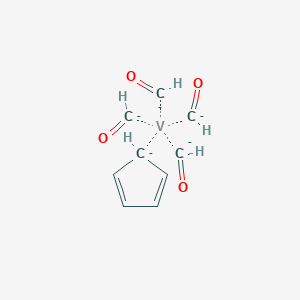
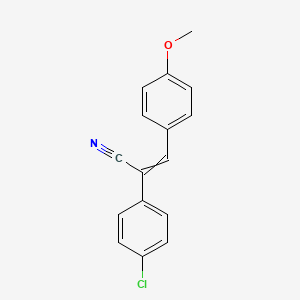
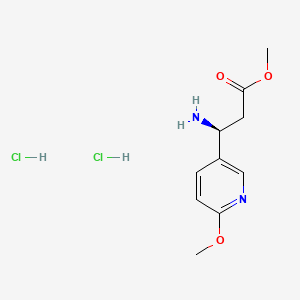
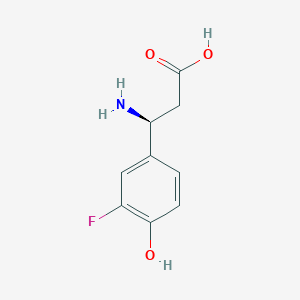
![N'-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11727049.png)
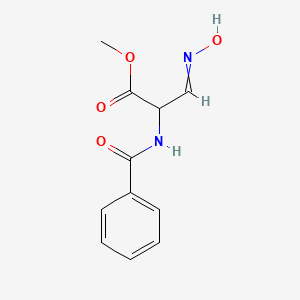
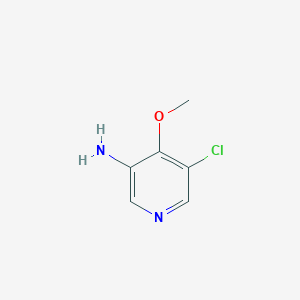
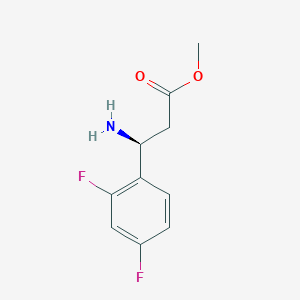
![1-[2-(Furan-2-yl)ethenyl]-3-methylurea](/img/structure/B11727076.png)
![3-{[2-(Quinolin-8-yl)hydrazin-1-ylidene]methyl}phenol](/img/structure/B11727079.png)
